Irosustat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Breast Cancer Treatment

Scientific Field: Oncology

Summary of Application: Irosustat has been used in combination with aromatase inhibitors for the treatment of ER-positive breast cancer.

Methods of Application: Irosustat is administered orally.

Results or Outcomes: The study found that adding Irosustat to aromatase inhibitor therapy resulted in clinical benefit with an acceptable safety profile.

Application in Endometrial Cancer Treatment

Summary of Application: Irosustat has been evaluated for the treatment of endometrial cancer

Application in Acanthamoeba Treatment

Scientific Field: Microbiology

Summary of Application: Irosustat has been evaluated for its anti-Acanthamoebic activities.

Methods of Application: The effects of Irosustat were evaluated against A.

Application in Steroid Sulfatase Inhibition

Scientific Field: Biochemistry

Summary of Application: Irosustat is a potent steroid sulfatase inhibitor.

Results or Outcomes: The X-ray crystal structure of the drug bound to CAII has been determined.

Application in Combination Therapy

Scientific Field: Pharmacology

Summary of Application: Irosustat has been evaluated as a combination therapy with an oral epidermal growth factor receptor tyrosine kinase inhibitor for the treatment of Non-Small Cell Lung Cancer Patients.

Results or Outcomes: The study is still ongoing and the results are yet to be published.

Application in Hormone Therapy

Scientific Field: Endocrinology

Summary of Application: Irosustat has been used in hormone therapy, where it works by blocking sex hormones

Results or Outcomes: The study found that Irosustat was effective in blocking one of the pathways that make oestrogen.

Application in Alzheimer’s Disease Treatment

Scientific Field: Neurology

Summary of Application: Irosustat has been evaluated for its potential in treating Alzheimer’s disease.

Methods of Application: The effects of Irosustat were evaluated in a rodent model of Alzheimer’s disease.

Results or Outcomes: Irosustat was found to reduce Alzheimer’s disease outcomes in the rodent model.

Application in Colorectal and Ovarian Cancer Treatment

Summary of Application: There is evidence to suggest that STS inhibitors like Irosustat may provide benefits in patients with colorectal and ovarian cancer.

Methods of Application: The potential of STS inhibitors in these cancers is still being explored.

Results or Outcomes: The results of these studies are yet to be published.

Application in Treating Endometriosis

Scientific Field: Gynecology

Summary of Application: STS inhibitors like Irosustat may also provide benefits in treating endometriosis.

Methods of Application: The potential of STS inhibitors in treating endometriosis is still being explored.

Application in Hormone-Dependent Diseases

Summary of Application: The further development of potent STS inhibitors like Irosustat will allow their potential therapeutic value to be explored in a variety of hormone-dependent cancers and possibly other non-oncological conditions.

Methods of Application: The potential of STS inhibitors in these diseases is still being explored.

Application in Alzheimer’s Disease Treatment

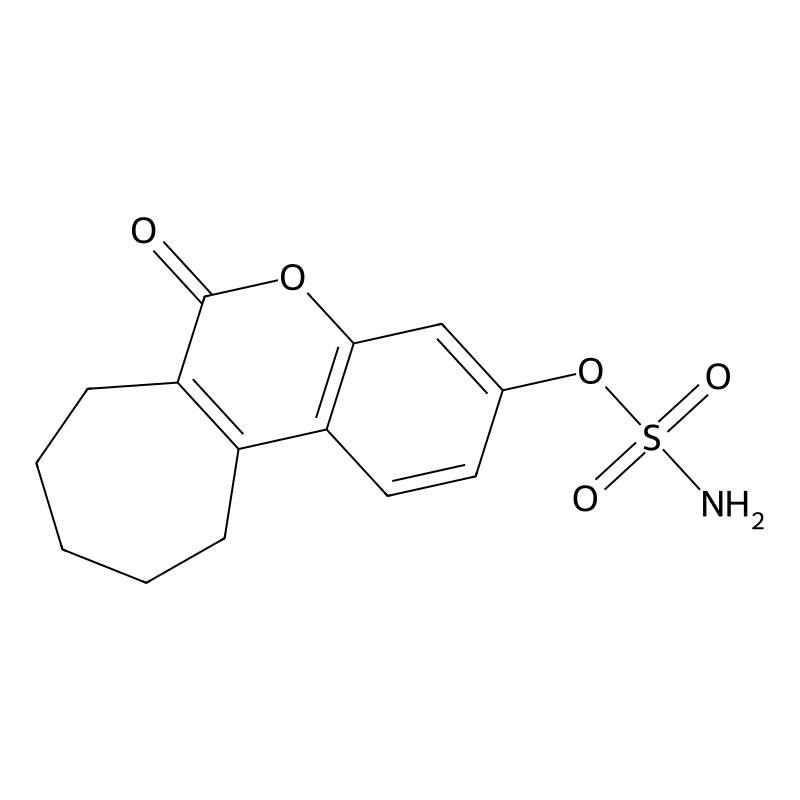

Irosustat, also known as STX64 or BN83495, is a first-generation, orally active, irreversible inhibitor of steroid sulfatase. Its chemical structure is based on a tricyclic coumarin sulfamate framework. This compound is primarily investigated for its role in treating hormone-dependent cancers by inhibiting the conversion of dehydroepiandrosterone sulfate to active estrogens .

- Desulfamoylation: In aqueous solutions, Irosustat can undergo desulfamoylation to yield 667-coumarin, which is a sulfamoyl-free derivative .

- Metabolism: It is metabolized extensively in vitro by various cytochrome P450 enzymes (including CYP2C8, CYP2C9, CYP3A4/5) and phase II enzymes (such as UDP-glucuronosyltransferases and sulfotransferases), leading to the formation of monohydroxylated metabolites and conjugates .

Irosustat exhibits potent biological activity by inhibiting steroid sulfatase, which plays a crucial role in the biosynthesis of estrogens from their sulfate precursors. This inhibition leads to significant reductions in serum levels of estradiol and other related steroids. Clinical studies have demonstrated that Irosustat can stabilize disease in patients with advanced breast cancer when combined with aromatase inhibitors .

The synthesis of Irosustat involves several steps that include:

- Formation of the Coumarin Core: The synthesis typically begins with the preparation of the coumarin structure through cyclization reactions.

- Sulfamoylation: The introduction of the sulfamate group is crucial for its activity as an inhibitor. This step usually involves reacting the coumarin derivative with sulfamoyl chloride under specific conditions to ensure the correct positioning of functional groups .

Irosustat's primary application lies in oncology, particularly for:

- Breast Cancer Treatment: It is being evaluated for its effectiveness in patients with estrogen receptor-positive breast cancer who have progressed on standard therapies. The compound aims to further lower estrogen levels and improve clinical outcomes when used alongside aromatase inhibitors .

- Research Tool: As a steroid sulfatase inhibitor, Irosustat serves as a valuable tool in research studies focusing on estrogen metabolism and hormone-dependent cancers .

Irosustat can be compared to several other steroid sulfatase inhibitors. Notable similar compounds include:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| 667-Coumarin | Coumarin Derivative | Steroid Sulfatase Inhibition | Metabolite of Irosustat |

| Estrone Sulfate | Steroid Sulfate | Natural Estrogen Precursor | Active form contributes to estrogen levels |

| STX64 (Irosustat) | Tricyclic Coumarin | Irreversible Steroid Sulfatase Inhibitor | First-in-class inhibitor |

Irosustat stands out due to its irreversible inhibition mechanism and specific targeting of steroid sulfatase, making it a promising candidate for hormone-dependent cancer therapies .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Sulfatases [EC:3.1.6.-]

STS [HSA:412] [KO:K01131]

Other CAS

Wikipedia

Dates

2: Ventura V, Solà J, Peraire C, Brée F, Obach R. In vitro evaluation of the interaction potential of irosustat with drug-metabolizing enzymes. Drug Metab Dispos. 2012 Jul;40(7):1268-78. Epub 2012 Mar 26. PubMed PMID: 22451700.

3: Woo LW, Ganeshapillai D, Thomas MP, Sutcliffe OB, Malini B, Mahon MF, Purohit A, Potter BV. Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem. 2011 Nov 4;6(11):2019-34. doi: 10.1002/cmdc.201100288. Epub 2011 Aug 25. PubMed PMID: 21990014; PubMed Central PMCID: PMC3262147.

4: Purohit A, Woo LW, Potter BV. Steroid sulfatase: a pivotal player in estrogen synthesis and metabolism. Mol Cell Endocrinol. 2011 Jul 4;340(2):154-60. Epub 2011 Jun 30. Review. PubMed PMID: 21693170.

5: Ventura V, Solà J, Celma C, Peraire C, Obach R. In vitro metabolism of irosustat, a novel steroid sulfatase inhibitor: interspecies comparison, metabolite identification, and metabolic enzyme identification. Drug Metab Dispos. 2011 Jul;39(7):1235-46. Epub 2011 Apr 4. PubMed PMID: 21464173.

6: Palmieri C, Januszewski A, Stanway S, Coombes RC. Irosustat: a first-generation steroid sulfatase inhibitor in breast cancer. Expert Rev Anticancer Ther. 2011 Feb;11(2):179-83. Review. Erratum in: Expert Rev Anticancer Ther. 2011 Sep;11(9):1472. PubMed PMID: 21342037.

7: Woo LW, Purohit A, Potter BV. Development of steroid sulfatase inhibitors. Mol Cell Endocrinol. 2011 Jul 4;340(2):175-85. Epub 2011 Jan 14. Review. PubMed PMID: 21238537.

8: Fusi L, Purohit A, Brosens J, Woo LW, Potter BV, Reed MJ. Inhibition of steroid sulfatase activity in endometriotic implants by STX64 (667Coumate): a potential new therapy. ScientificWorldJournal. 2008 Dec 25;8:1325-7. PubMed PMID: 19112542.

9: Purohit A, Chander SK, Woo LW, Parsons MF, Jhalli R, Potter BV, Reed MJ. Inhibition of steroid sulphatase activity via the percutaneous route: a new option for breast cancer therapy. Anticancer Res. 2008 May-Jun;28(3A):1517-23. PubMed PMID: 18630506.

10: Foster PA, Chander SK, Parsons MF, Newman SP, Woo LW, Potter BV, Reed MJ, Purohit A. Efficacy of three potent steroid sulfatase inhibitors: pre-clinical investigations for their use in the treatment of hormone-dependent breast cancer. Breast Cancer Res Treat. 2008 Sep;111(1):129-38. Epub 2007 Oct 4. PubMed PMID: 17914670.

11: Stanway SJ, Delavault P, Purohit A, Woo LW, Thurieau C, Potter BV, Reed MJ. Steroid sulfatase: a new target for the endocrine therapy of breast cancer. Oncologist. 2007 Apr;12(4):370-4. Review. PubMed PMID: 17470679.